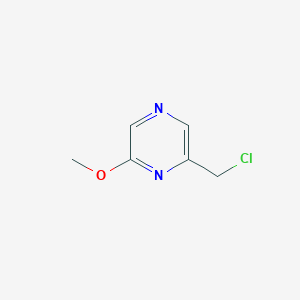
2-(Chloromethyl)-6-methoxypyrazine
Description
2-(Chloromethyl)-6-methoxypyrazine (CAS: 64983125) is a pyrazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a methoxy (-OCH₃) group at the 6-position. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. The structure (SMILES: COC1=NC(=CN=C1)CCl) highlights its aromatic pyrazine core, where the chloromethyl group enhances reactivity for nucleophilic substitution, while the methoxy group contributes to electronic effects and solubility .
This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands. Its chloromethyl group enables facile derivatization, such as coupling with nucleophiles (e.g., amines, thiols) to generate functionalized pyrazines .
Propriétés
Numéro CAS |
1260665-50-6 |
|---|---|
Formule moléculaire |
C6H7ClN2O |
Poids moléculaire |
158.58 |
Nom IUPAC |
2-(chloromethyl)-6-methoxypyrazine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2H2,1H3 |
Clé InChI |
CUOBMFQXBQHUFA-UHFFFAOYSA-N |
SMILES |
COC1=NC(=CN=C1)CCl |
SMILES canonique |
COC1=NC(=CN=C1)CCl |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Table 1: Key Pyrazine Analogs and Their Properties
Key Observations:
Reactivity :
- The chloromethyl group in this compound offers superior reactivity compared to simple chloro (e.g., 2-Cl in ) or alkyl (e.g., 2-C₂H₅ in ) substituents. This facilitates SN2 reactions for introducing heteroatoms or functional groups .
- In contrast, methoxycarbonyl (6-CO₂CH₃) groups (as in ) stabilize the pyrazine ring electronically, reducing electrophilicity but enabling ester hydrolysis or amidation.
Lipophilicity and Solubility: Alkyl substituents (e.g., isopropyl in , ethyl in ) increase lipophilicity (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility. Methoxy groups (6-OCH₃) improve solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity .
Biological Activity: 3-Chloro-6-methoxypyrazin-2-amine () exhibits antimycobacterial activity (IC₅₀ = 41.9 µmol/L), attributed to the chloro and amine groups disrupting bacterial enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


